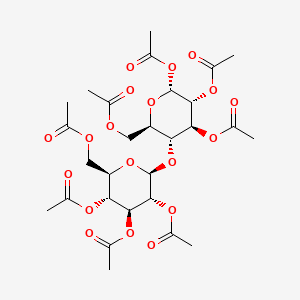

Lactose octaacetate

Description

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27+,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTQVEKSRLZRSX-AXXYRMHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5346-90-7, 3616-19-1 | |

| Record name | α-D-Cellobiose octaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5346-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Cellobiose octaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005346907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-.beta.-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alpha-D-cellobiose octaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cellobiose octaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lactose Octaacetate: Mechanism and Reaction Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lactose octaacetate, a fully acetylated derivative of lactose. As a key intermediate in the synthesis of various biologically active compounds and a valuable excipient in pharmaceutical formulations, a thorough understanding of its synthesis is crucial. This document delves into the reaction mechanisms, kinetics, and detailed experimental protocols for the preparation of this compound.

Core Concepts: Synthesis Overview

This compound is synthesized by the esterification of all eight hydroxyl groups of lactose with acetyl groups. The most common method employs acetic anhydride as the acetylating agent, often in the presence of a catalyst to enhance the reaction rate. The choice of catalyst and reaction conditions can significantly influence the yield, purity, and reaction time.

The overall reaction can be represented as:

C₁₂H₂₂O₁₁ (Lactose) + 8 (CH₃CO)₂O (Acetic Anhydride) → C₂₈H₃₈O₁₉ (this compound) + 8 CH₃COOH (Acetic Acid)

Commonly used catalysts include basic catalysts like sodium acetate or pyridine, and acidic catalysts such as zinc chloride or iodine.[1][2] In recent years, microwave-assisted synthesis has emerged as a rapid and efficient method for producing this compound.[1][3]

Synthesis Mechanisms

The acetylation of lactose can proceed through either a base-catalyzed or an acid-catalyzed mechanism.

Base-Catalyzed Mechanism

In the presence of a base, such as sodium acetate or pyridine, the hydroxyl groups of lactose act as nucleophiles, attacking the electrophilic carbonyl carbon of acetic anhydride. The base serves to activate the hydroxyl groups by deprotonation, increasing their nucleophilicity, and also to neutralize the acetic acid byproduct.

A plausible mechanism for the base-catalyzed acetylation of a single hydroxyl group on the lactose molecule is as follows:

-

Activation of the Hydroxyl Group: The basic catalyst (B:) deprotonates a hydroxyl group on the lactose molecule, forming a more nucleophilic alkoxide.

-

Nucleophilic Attack: The alkoxide attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate.

-

Elimination of Acetate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an acetate ion as a leaving group.

-

Protonation of the Byproduct: The acetate ion is protonated by the conjugate acid of the base (BH⁺) to regenerate the catalyst and form acetic acid.

This process is repeated for all eight hydroxyl groups to yield this compound.

References

Physicochemical Properties of Lactose Octaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of lactose octaacetate. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation who require detailed information on this versatile excipient and synthetic intermediate. This document summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and characterization, and provides visual representations of experimental workflows.

Core Physicochemical Properties

This compound, the fully acetylated derivative of lactose, exhibits distinct physicochemical properties that are crucial for its various applications. These properties have been determined through a range of analytical techniques and are summarized below.

Table 1: Summary of Quantitative Physicochemical Data for this compound

| Property | Value | References |

| Molecular Formula | C₂₈H₃₈O₁₉ | [1][2] |

| Molecular Weight | 678.59 g/mol | [1] |

| Appearance | White to faint yellow crystalline powder | |

| Melting Point | 75-78 °C, 83-85 °C, 109-111 °C (lit.), 139-141 °C (β-anomer) | |

| Boiling Point | 683.1 °C at 760 mmHg | |

| Density | 1.37 g/cm³ | |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol, Chloroform. Slightly soluble in water. | |

| Optical Rotation ([α]D) | A negative angle of optical rotation has been reported in a 0.01% methanol solution. | |

| Refractive Index | 1.5 |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are critical for its consistent production and application. The following sections provide in-depth experimental protocols based on established literature.

Synthesis of this compound via Acetylation

The most common method for synthesizing this compound is through the acetylation of lactose using acetic anhydride. Both conventional heating and microwave-assisted methods have been successfully employed.

2.1.1. Microwave-Assisted Synthesis

This method offers a rapid and efficient "green" chemistry approach to the synthesis of this compound.

-

Materials:

-

D-(+)-lactose monohydrate

-

Acetic anhydride

-

Anhydrous sodium acetate (catalyst)

-

Distilled water

-

Ice

-

95% (v/v) Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride.

-

Add 3.0 g (0.036 mol) of anhydrous sodium acetate as a catalyst.

-

Place the flask in a microwave reactor and irradiate at 700 W for 10 minutes.

-

After the reaction is complete, pour the mixture into 200 cm³ of distilled water containing ice cubes.

-

Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of this compound as a white solid.

-

Filter the precipitate under vacuum and wash it with distilled water.

-

Further purify the this compound by recrystallization from 95% ethanol, followed by washing with distilled water.

-

Dry the purified product in a vacuum oven to a constant weight.

-

2.1.2. Conventional Synthesis using Iodine as a Catalyst

This method provides an alternative to the use of sodium acetate.

-

Materials:

-

D-lactose

-

Acetic anhydride

-

Iodine (catalyst)

-

-

Procedure:

-

Suspend 20.0 g (58.4 mmol) of D-lactose in acetic anhydride (48.65 g, 476.5 mmol, 1.02 mol eq. per hydroxyl group).

-

Add solid iodine (0.104 g, 0.410 mmol, 0.0009 mole eq. per hydroxyl group) as the catalyst.

-

Monitor the reaction by ¹³C NMR by observing the disappearance of the peak for the O-acetylated anomeric carbon at 92 ppm and by mass spectroscopy.

-

Characterization Techniques

A suite of analytical techniques is used to confirm the identity, purity, and structure of the synthesized this compound.

2.2.1. Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of the synthesis and assess the purity of the product.

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: Ethyl acetate/methanol/water in a 17:2:1 (v/v/v) ratio.

-

Detection: Spray the plate with a 10% (v/v) H₂SO₄ solution in methanol and heat in an oven at 120 °C for 5 minutes. The reported Rf value for this compound is 0.74.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming the acetylation of the hydroxyl groups.

-

Sample Preparation: Prepare a KBr pellet containing the this compound sample.

-

Analysis: Record the infrared spectrum. The acetylation is confirmed by the appearance of a new band around 1752 cm⁻¹ corresponding to the C=O stretching vibration of the acetyl ester groups, and the disappearance of the broad O-H stretching band from the starting lactose. A band at 1371 cm⁻¹ is assigned to the bending of C-H from the CH₃ groups.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

-

Sample Preparation: Dissolve approximately 20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Bruker Advance III 500 MHz spectrometer or equivalent.

-

Analysis: Record ¹H and ¹³C NMR spectra. The chemical shifts are reported in ppm with reference to tetramethylsilane (TMS). The complex spectra can be interpreted to confirm the complete acetylation of all hydroxyl groups.

2.2.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition.

-

Technique: Electrospray ionization time-of-flight (ESI-TOF) mass spectrometry can be used.

-

Analysis: The mass spectrum will show a characteristic peak corresponding to the molecular ion of this compound (e.g., [M+Na]⁺).

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Workflow for the microwave-assisted synthesis and purification of this compound.

References

Lactose octaacetate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of lactose octaacetate, a fully acetylated derivative of lactose. It serves as a crucial intermediate in carbohydrate chemistry and is gaining attention for its potential applications in the pharmaceutical and cosmetic industries. This document covers its chemical identity, synthesis protocols, analytical characterization, and established applications, presenting quantitative data in accessible formats and visualizing key processes.

Chemical Identity and Molecular Structure

This compound is a disaccharide derivative where all eight hydroxyl groups of lactose are acetylated. This modification significantly alters its physical and chemical properties, rendering it more hydrophobic and soluble in organic solvents compared to its precursor, lactose.

The molecular formula for this compound is C₂₈H₃₈O₁₉, with a molecular weight of 678.59 g/mol .[1][2][3] There are two primary anomeric forms, α- and β-lactose octaacetate, with the β-form being the more thermodynamically stable and commonly synthesized product. The distinction in nomenclature often extends to the assignment of CAS numbers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| Molecular Formula | C₂₈H₃₈O₁₉ | [1][2] |

| Molecular Weight | 678.59 g/mol | |

| General CAS Number | 23973-20-8 | |

| β-Anomer CAS Number | 6291-42-5 | |

| Synonyms | Octa-O-acetyl-D-lactose, Peracetylated lactose, β-Octaacetyllactose |

The molecular structure consists of a tetra-O-acetyl-β-D-galactopyranosyl unit linked to a tetra-O-acetyl-D-glucopyranose unit.

Caption: Generalized structure of this compound.

Synthesis of this compound

The acetylation of lactose is a standard procedure in carbohydrate chemistry. Below are detailed protocols for both conventional and microwave-assisted synthesis methods.

This method offers a "green" chemistry approach with reduced reaction times.

-

Reaction Setup: In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride.

-

Catalyst Addition: Add 3.0 g (0.036 mol) of anhydrous sodium acetate to the mixture.

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 700 W for 10-20 minutes. The optimal time for achieving a high yield is typically 15-20 minutes.

-

Precipitation: Pour the resulting sample into 200 cm³ of distilled water with ice cubes. Stir the mixture and leave it at 4°C for 12 hours to allow for the precipitation of this compound as a white solid.

-

Filtration and Washing: Filter the precipitate under a vacuum and wash it with distilled water.

-

Purification: Further purify the lactose acetate by recrystallizing it with 95% ethanol, followed by distilled water.

-

Drying: Dry the purified this compound in a vacuum oven to a constant weight.

An alternative method employs iodine as a catalyst.

-

Reaction Setup: Suspend 20.0 g (58.4 mmol) of D-lactose in 48.65 g (476.5 mmol) of acetic anhydride.

-

Catalyst Addition: Add 0.104 g (0.410 mmol) of solid iodine to the suspension.

-

Reaction Progression: The reaction proceeds as the iodine dissolves in the mixture.

-

Work-up: Follow steps 4-7 from the microwave-assisted protocol for precipitation, filtration, purification, and drying.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Quantitative Data and Characterization

The synthesis of this compound can be characterized by several quantitative parameters.

Table 2: Synthesis and Physical Properties of this compound

| Parameter | Method | Value | Reference |

| Yield | Microwave (15-20 min) | 91% | |

| Conventional | 85% | ||

| Degree of Substitution (DS) | Titration | 3.2 - 3.7 | |

| Melting Point | Kofler Hot Stage | 89-91.5°C | |

| Optical Rotation | Polarimetry (0.01% in methanol) | -27° to -28° | |

| TLC Rf Value | Ethyl acetate/methanol/water (17:2:1) | 0.74 |

Spectroscopic methods are essential for confirming the structure and purity of this compound.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable method for determining the purity and anomeric configuration of this compound. The anomeric region of the ¹H NMR spectrum can distinguish between the α and β anomers. Spectra are typically recorded in CDCl₃.

-

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy can confirm the presence of acetyl groups through strong absorption bands around 1755 cm⁻¹.

-

UV Spectroscopy: In methanol and ethanol, this compound exhibits an absorption maximum at 209 nm and 210 nm, respectively.

Table 3: UV Absorption Maxima in Various Solvents

| Solvent | Absorption Maximum (λmax) | Reference |

| Methanol | 209 nm | |

| Ethanol | 210 nm | |

| Acetonitrile | 213 nm |

Applications in Research and Development

This compound's properties make it a valuable compound in several scientific and industrial domains.

The primary application of this compound is as a protected precursor for the synthesis of more complex oligosaccharides. The acetyl groups serve as protecting groups for the hydroxyl functions, allowing for selective chemical modifications at other positions.

While lactose itself is a widely used excipient in drug formulations as a filler and binder, this compound is explored for its potential to enhance drug stability, solubility, and bioavailability. Its hydrophobic nature can be advantageous in specific drug delivery systems.

Recent studies have highlighted the biological activities of this compound. It has demonstrated moderate antifungal activity against species such as Aspergillus niger, Penicillium sp., and Fusarium moniliforme. It has also shown antiviral activity against Poliovirus 1 (PV-1). This suggests potential applications in pharmaceutical, agricultural, and cosmetic preparations as an antimicrobial agent.

Table 4: Biological Activity Profile of this compound

| Activity Type | Target Organisms/Viruses | Potency | Reference |

| Antifungal | Aspergillus niger, Penicillium sp., Rhizopus sp., Fusarium moniliforme | Slight to moderate | |

| Antibacterial & Antiyeast | Various | Low or no activity | |

| Antiviral | Poliovirus 1 (PV-1) | Active (SI = 2.4) | |

| Herpes Simplex Virus 1 (HSV-1), Influenza A (H3N2), Coxsackievirus B1 | Inactive | ||

| Cytotoxicity | MDBK, HEp-2, MDCK cell lines | Low |

Conclusion

This compound is a versatile and valuable derivative of lactose with well-established protocols for its synthesis and characterization. Its role as a key intermediate in the synthesis of complex carbohydrates is paramount for researchers in glycochemistry. Furthermore, its emerging biological activities, including antifungal and antiviral properties, open new avenues for its application in drug development and as a functional ingredient in various formulations. This guide provides the foundational technical information required for scientists and researchers to effectively utilize this compound in their work.

References

Solubility Profile of Lactose Octaacetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of lactose octaacetate in a range of common organic solvents. The information presented herein is critical for professionals in pharmaceutical development, chemical synthesis, and materials science who utilize this peracetylated sugar derivative in their work. This document summarizes available quantitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of a typical experimental workflow.

Quantitative Solubility of this compound

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100 g Solvent) | Temperature (°C) |

| Chloroform | CHCl₃ | Soluble[1][2][3][4] | Data not available | Not specified |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[5] | Data not available | Not specified |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble | Data not available | Not specified |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Freely Soluble | ≥ 10 (as 10 mg/mL solution) | Not specified |

| Ethyl Acetate (EtOAc) | CH₃COOCH₂CH₃ | Soluble | Data not available | Not specified |

| Methanol (MeOH) | CH₃OH | Soluble | ≥ 1 (as 1 mg/mL solution) | Not specified |

| Ethanol | C₂H₅OH | Soluble | Data not available | Not specified |

| Acetonitrile | CH₃CN | Soluble | Data not available | Not specified |

| Dioxane | C₄H₈O₂ | Soluble | Data not available | Not specified |

Note: The qualitative solubility information is based on various sources indicating that this compound dissolves in these solvents. The quantitative data for DMSO and Methanol is inferred from concentrations used in experimental procedures and may not represent the saturation limit.

Experimental Protocol for Solubility Determination

A precise understanding of solubility often requires experimental determination. The following is a detailed methodology for a gravimetric approach to quantify the solubility of this compound in a given organic solvent. This protocol can be adapted for various solvents and temperature conditions.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected Organic Solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with airtight seals

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

-

Pre-weighed, dry glass evaporating dishes or beakers

-

Drying oven or vacuum desiccator

-

Vortex mixer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (if the experiment is at elevated temperature) syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry evaporating dish or beaker. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Record the exact mass of the evaporating dish containing the filtrate.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point of approximately 83-85°C is recommended). Alternatively, a vacuum desiccator can be used for gentle drying.

-

Continue drying until a constant weight of the residue (this compound) is achieved. This is confirmed by repeated weighing until the mass no longer changes.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass of the dish with the dried residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the filtrate.

-

Express the solubility in grams of this compound per 100 grams of solvent using the following formula:

Solubility ( g/100 g solvent) = (Mass of this compound / Mass of Solvent) x 100

-

Safety Precautions:

-

Always work in a well-ventilated fume hood when handling organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for each solvent for specific handling and disposal instructions.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

References

- 1. Thermo Scientific Chemicals this compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Thermo Scientific Chemicals this compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound | 6291-42-5 [amp.chemicalbook.com]

- 4. mybiosource.com [mybiosource.com]

- 5. synthose.com [synthose.com]

An In-depth Technical Guide on the Biological Activity and Cytotoxicity of Lactose Octaacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose octaacetate is a fully acetylated derivative of lactose, a disaccharide composed of galactose and glucose. The acetylation of all eight hydroxyl groups significantly alters its physicochemical properties, rendering it more lipophilic than its parent molecule. This modification can influence its interaction with biological membranes and cellular components, leading to a range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activity and cytotoxicity of this compound, with a focus on its potential applications in biomedical research. The document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key experimental workflows and hypothetical signaling pathways.

Biological Activity

This compound has been investigated for its antimicrobial and antiviral properties. Studies have shown that it exhibits moderate antifungal activity against various fungal species while demonstrating limited to no activity against bacteria and yeasts.

Antimicrobial and Antiviral Activity

This compound has demonstrated better antifungal than antibacterial properties[1]. It has shown slight to moderate activity against fungi such as Aspergillus niger, Penicillium sp., Rhizopus sp., and Fusarium moniliforme[1]. In terms of antiviral activity, one study reported activity against Poliovirus 1 (PV-1), though it was found to be inactive against Herpes Simplex Virus type 1 (HSV-1), Influenza A virus (IAV/H3N2), and Coxsackievirus B1[1].

Cytotoxicity Profile

The cytotoxicity of this compound has been evaluated in a limited number of studies. The available data suggests that this compound itself exhibits low cytotoxicity against non-cancerous cell lines. However, modifications to the lactose backbone, such as the addition of fatty acid esters, can significantly enhance its cytotoxic potential against cancer cells.

Cytotoxicity Against Non-Cancerous Cell Lines

Research indicates that this compound demonstrates low cytotoxicity against Madin-Darby bovine kidney (MDBK), human epithelial type 2 (HEp-2), and Madin-Darby canine kidney (MDCK) cell lines[1][2]. This low level of toxicity in normal cells is a desirable characteristic for compounds being considered for therapeutic applications.

Comparative Cytotoxicity of a Related Lactose Derivative

While data on the direct cytotoxicity of this compound against cancer cells is scarce, a study on a related compound, lactose caprate, provides valuable insight into how modifications of the lactose structure can impact anticancer activity. Lactose caprate, a lactose fatty acid ester, has shown significant inhibitory effects on the growth of K562 leukemia and HeLa cancer cells. The IC50 values for lactose caprate are presented in the table below.

| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Exposure Time (hours) |

| Lactose Caprate | K562 (Leukemia) | 49.6 ± 1.3 | 0.1 ± 0.002 | 48 |

| Lactose Caprate | HeLa (Cervical Cancer) | 57.2 ± 1.8 | 0.115 ± 0.003 | 48 |

| Data extracted from a study on lactose caprate, a related lactose derivative. |

Potential Mechanism of Action: Induction of Apoptosis (Hypothetical Pathway)

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. For many cytotoxic compounds, the induction of apoptosis, or programmed cell death, is a key mechanism of action. Given the observations with related acetylated sugar compounds, it is plausible that this compound, particularly if modified to enhance cytotoxicity, could induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to changes in the mitochondrial membrane potential, release of cytochrome c, and activation of executioner caspases.

Below is a generalized diagram of the intrinsic apoptosis pathway, which could serve as a hypothetical framework for investigating the mechanism of action of this compound and its derivatives.

Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments that can be employed to evaluate the cytotoxicity and apoptotic effects of this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

96-well tissue culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Caption: Workflow for the MTT cytotoxicity assay.

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assessment: Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.

-

96-well white or black plates (for fluorescence)

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Caspase-Glo® 3/7 Reagent (or similar)

-

Luminometer or fluorometer

Caption: Workflow for the Caspase-3/7 activity assay.

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat the cells with this compound at various concentrations for a predetermined time.

-

Equilibrate the plate and its contents to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence or fluorescence using a plate reader.

-

The signal is proportional to the amount of caspase activity present.

Mitochondrial Membrane Potential Assessment: JC-1 Assay

The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential. In healthy cells, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with compromised mitochondrial membrane potential, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

JC-1 dye

-

Flow cytometer or fluorescence microscope

-

PBS

Caption: Workflow for the JC-1 mitochondrial membrane potential assay.

-

Culture cells in appropriate culture vessels (e.g., 6-well plates).

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in medium containing JC-1 dye and incubate at 37°C for 15-30 minutes.

-

Wash the cells with PBS to remove excess dye.

-

Analyze the cells using a flow cytometer or a fluorescence microscope.

-

Quantify the red and green fluorescence to determine the ratio of JC-1 aggregates to monomers, which is indicative of the mitochondrial membrane potential. A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential and apoptosis.

Conclusion and Future Directions

The available evidence suggests that this compound possesses modest antimicrobial and antiviral activities and exhibits low cytotoxicity towards non-cancerous cell lines. While direct evidence of its anticancer effects is currently lacking, studies on structurally related lactose derivatives indicate that modifications to the lactose backbone can impart significant cytotoxic activity against cancer cells.

Future research should focus on a systematic evaluation of the cytotoxicity of this compound against a broad panel of human cancer cell lines to determine its IC50 values. Should significant cytotoxic activity be identified, further investigations into its mechanism of action are warranted. These studies should include the assessment of apoptosis induction through assays for caspase activation, changes in mitochondrial membrane potential, and the expression of Bcl-2 family proteins. Elucidating the signaling pathways affected by this compound will be crucial in understanding its biological effects and potential for therapeutic development.

References

Lactose Octaacetate: A Versatile Precursor for Advanced Oligosaccharide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oligosaccharides, complex carbohydrates composed of a small number of monosaccharide units, play a pivotal role in a myriad of biological processes, including cell-cell recognition, signal transduction, and immune responses.[1][2][3] Their intricate structures and profound biological significance have positioned them as crucial targets in drug discovery and development.[4] Lactose octaacetate, a fully acetylated derivative of lactose, has emerged as a key starting material and intermediate for the synthesis of a diverse array of complex oligosaccharides, including those found in human milk (Human Milk Oligosaccharides or HMOs).[5] This technical guide provides a comprehensive overview of the enzymatic and chemical synthesis strategies employing lactose and its octaacetate derivative as precursors, complete with detailed experimental protocols, quantitative data summaries, and visualizations of synthetic workflows and relevant biological pathways.

Enzymatic Synthesis of Galacto-oligosaccharides (GOS) from Lactose

The enzymatic synthesis of galacto-oligosaccharides (GOS) from lactose is a well-established method that utilizes the transgalactosylation activity of β-galactosidases. This process offers a green and efficient route to produce prebiotics and functional food ingredients.

Quantitative Data on Enzymatic GOS Synthesis

The yield and composition of GOS are significantly influenced by various reaction parameters. The following table summarizes key quantitative data from different studies on enzymatic GOS synthesis.

| Enzyme Source | Initial Lactose Conc. (g/L) | Temperature (°C) | pH | Maximum GOS Yield (% w/w of total carbohydrates) | Reference |

| Aspergillus oryzae | 400 | 45 | Not Specified | 26.8 | |

| Kluyveromyces lactis | 220-400 | 40 | 7.0 | Not Specified | |

| Bacillus circulans | 300 | 50 | 6.0 | Not Specified | |

| Papiliotrema terrestris | Not Specified | 40 | 6.5 | 63 (in commercial product) |

Detailed Experimental Protocol: Enzymatic Synthesis and Purification of GOS

This protocol provides a general framework for the lab-scale synthesis and purification of GOS.

1. Materials and Reagents:

-

Lactose monohydrate

-

β-galactosidase (e.g., from Aspergillus oryzae)

-

Phosphate buffer (e.g., 0.1 M, pH 6.5)

-

Hydrochloric acid (HCl) for reaction termination

-

Activated carbon for decolorization

-

Ethanol for precipitation

-

Nanofiltration or size-exclusion chromatography system for purification

2. GOS Synthesis:

-

Prepare a lactose solution of the desired concentration (e.g., 300 g/L) in the phosphate buffer.

-

Heat the solution to the optimal temperature for the chosen enzyme (e.g., 50°C).

-

Add the β-galactosidase to the lactose solution at a predetermined enzyme-to-substrate ratio.

-

Maintain the reaction mixture at the optimal temperature with gentle stirring for a specified duration (e.g., 4-24 hours), monitoring the progress by techniques like TLC or HPLC.

-

Terminate the reaction by inactivating the enzyme, which can be achieved by heating the mixture (e.g., to 90°C for 10 minutes) or by lowering the pH to below 4.0 with HCl.

3. Purification of GOS:

-

Decolorization: Add activated carbon to the reaction mixture and stir for a period to remove colored impurities, followed by filtration.

-

Removal of Monosaccharides and Disaccharides:

-

Ethanol Precipitation: Add ethanol to the mixture to precipitate the longer-chain GOS, while monosaccharides and disaccharides remain in solution. The precipitate is then collected and dried.

-

Chromatography/Filtration: Alternatively, utilize nanofiltration or size-exclusion chromatography to separate the GOS from smaller sugars based on molecular weight.

-

4. Analysis:

-

Characterize the final GOS product for its composition and purity using analytical techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Workflow for Enzymatic GOS Synthesis

Chemical Synthesis of Oligosaccharides using this compound

The chemical synthesis of oligosaccharides from this compound allows for the construction of highly complex and specific structures, such as those found in human milk. This approach relies on the strategic use of protecting groups and activating agents to control the regioselectivity and stereoselectivity of glycosylation reactions.

Quantitative Data on Chemical Synthesis of Lacto-N-tetraose (LNT)

The synthesis of complex oligosaccharides like LNT involves multiple steps with varying efficiencies. The table below presents representative yields for key steps in a linear synthesis approach to LNT starting from lactose-derived precursors.

| Reaction Step | Starting Materials | Product | Yield (%) | Reference |

| Glycosylation | Protected GlcNAc donor and protected lactose acceptor | Protected trisaccharide | ~70-80 | |

| Glycosylation | Protected Gal donor and protected trisaccharide acceptor | Protected tetrasaccharide (LNT) | 94 | |

| Deprotection | Protected LNT | Lacto-N-tetraose (LNT) | 64 (over 3 steps) |

Detailed Experimental Protocol: Chemical Synthesis of Lacto-N-tetraose (LNT) from a Lactose-Derived Acceptor

This protocol outlines a key glycosylation step in the synthesis of LNT, a common Human Milk Oligosaccharide, using a lactose-derived acceptor. This procedure is based on a published synthesis and is intended for an audience with expertise in synthetic organic chemistry.

1. Materials and Reagents:

-

Protected Lactose Acceptor (derived from this compound)

-

Protected Galactose Donor (e.g., a thioglycoside or trichloroacetimidate)

-

Activator (e.g., N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf))

-

Anhydrous dichloromethane (DCM) as solvent

-

Molecular sieves (4Å)

-

Triethylamine (Et3N) for quenching

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

2. Glycosylation Reaction:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the protected lactose acceptor and the protected galactose donor in anhydrous DCM.

-

Add activated molecular sieves to the solution and stir at room temperature for about 1 hour to ensure anhydrous conditions.

-

Cool the reaction mixture to the desired temperature (e.g., -40°C to -10°C).

-

Add the activator (e.g., a solution of NIS and a catalytic amount of TfOH in DCM) dropwise to the cooled reaction mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench it by adding triethylamine.

3. Work-up and Purification:

-

Allow the mixture to warm to room temperature and then dilute it with DCM.

-

Filter the mixture through a pad of celite to remove the molecular sieves.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (if NIS was used), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the protected tetrasaccharide.

4. Deprotection:

-

The protecting groups on the synthesized tetrasaccharide are removed in subsequent steps. For example, acetyl groups can be removed under Zemplén conditions (catalytic sodium methoxide in methanol), and benzyl groups by catalytic hydrogenation (H2, Pd/C). The specific deprotection strategy will depend on the protecting groups used in the synthesis.

5. Analysis:

-

Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and HPLC.

Workflow for Chemical Oligosaccharide Synthesis

Role of Oligosaccharides in Cellular Signaling

Synthesized oligosaccharides are invaluable tools for studying their roles in cellular signaling. Glycoproteins and glycolipids on the cell surface present a dense array of oligosaccharides that can be recognized by specific proteins (lectins) on other cells or by pathogens, initiating a signaling cascade.

Generalized Cell Signaling Pathway Involving Oligosaccharides

Conclusion

Lactose and its peracetylated derivative, this compound, are highly valuable and versatile precursors for the synthesis of complex oligosaccharides. Enzymatic methods provide an efficient route to produce galacto-oligosaccharides with significant applications in the food and pharmaceutical industries. Chemical synthesis, on the other hand, offers the precision required to construct intricate and well-defined oligosaccharide structures, including those with profound biological activities like human milk oligosaccharides. The continued development of both enzymatic and chemical synthetic strategies, coupled with advanced analytical and purification techniques, will undoubtedly accelerate the exploration of the glycome and the development of novel carbohydrate-based therapeutics and diagnostics.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Lacto-N-Tetraose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-performance liquid chromatography-mass spectrometry for mapping and sequencing glycosaminoglycan-derived oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Sweet Derivative: A Technical Guide to the Discovery and Synthesis of Lactose Octaacetate

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery, history, and synthesis of lactose octaacetate. This document provides a historical overview, detailed experimental protocols for both classical and modern synthetic methods, a comparative analysis of these techniques, and a discussion of the reaction mechanisms involved.

Introduction: A Historical Perspective

The journey into the synthesis of this compound, a fully acetylated derivative of lactose, began in the late 19th century. The first documented synthesis is attributed to A. Herzfelder in 1883. His pioneering work involved the reaction of lactose with acetic anhydride in the presence of anhydrous sodium acetate. This discovery laid the foundation for future research into the acetylation of sugars, a process that would become fundamental in carbohydrate chemistry.

Following Herzfelder's initial synthesis, the early 20th century saw significant contributions from prominent chemists like Claude S. Hudson and J. M. Johnson. Their work, particularly the 1915 publication on the preparation of the isomeric α- and β-octaacetates of lactose, refined the synthesis and isolation procedures, enabling a more detailed study of their distinct physicochemical properties. These classical methods, primarily relying on the use of acetic anhydride with catalysts like sodium acetate or zinc chloride, remained the standard for many decades.

The latter half of the 20th century and the early 21st century have witnessed the advent of more efficient and environmentally friendly synthetic approaches. Microwave-assisted synthesis has emerged as a powerful tool, drastically reducing reaction times and often improving yields compared to conventional heating methods.

Comparative Analysis of Synthesis Methods

The evolution of this compound synthesis is marked by significant improvements in efficiency and yield. The following table summarizes the quantitative data from key historical and modern synthetic methods.

| Method | Catalyst | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |

| Classical Methods | ||||||

| Herzfelder (1883) | Anhydrous Sodium Acetate | Not specified | Heating | Not specified | Amorphous | (Presumed from historical context) |

| Hudson & Johnson (1915) | Acetic Anhydride/Sodium Acetate | ~1 hour | ~100°C | ~54% (β-anomer) | 94-97.5 (°C) (β-anomer)[1] | |

| Acetic Anhydride/Zinc Chloride | Not specified | Not specified | Not specified | Not specified | Not specified | (General classical method) |

| Modern Methods | ||||||

| Microwave-assisted | Anhydrous Sodium Acetate | 10 - 20 minutes | 700 W | 85-91%[2] | 89-91.5[2] | [2] |

| Indium (III) Triflate | In(OTf)₃ | 5 minutes (microwave) | 25°C (microwave) | 84% | Not specified | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, covering both a classical and a modern approach.

Classical Synthesis: The Hudson and Johnson Method (1915)

This protocol is adapted from the work of Hudson and Johnson for the preparation of β-lactose octaacetate.

Materials:

-

α-Lactose monohydrate

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ethanol (95%)

-

Dichloromethane

-

Sodium bicarbonate solution

Procedure:

-

A mixture of acetic anhydride and anhydrous sodium acetate is heated to near boiling in a round-bottom flask.

-

α-Lactose monohydrate is added in small portions to the hot mixture while maintaining the temperature.

-

After the addition is complete, the mixture is heated for an additional 20 minutes.

-

The reaction mixture is then poured into a beaker containing ice-water and stirred overnight to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and then neutralized with a sodium bicarbonate solution.

-

The crude product is dissolved in dichloromethane, washed with water, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting residue is recrystallized from 95% ethanol to yield β-lactose octaacetate.

Modern Synthesis: Microwave-Assisted Method

This protocol describes a rapid and efficient synthesis of this compound using microwave irradiation.

Materials:

-

D-(+)-lactose monohydrate

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ethanol (95%)

-

Distilled water

Procedure:

-

In a round-bottom flask, D-(+)-lactose monohydrate (10.0 g, 0.029 mol) is mixed with acetic anhydride (30 cm³, 0.27 mol) and anhydrous sodium acetate (3.0 g, 0.036 mol).

-

The flask is placed in a microwave reactor and irradiated at 700 W for 10-20 minutes.

-

After irradiation, the hot mixture is carefully poured into 200 cm³ of ice-cold distilled water and stirred.

-

The mixture is left at 4°C for 12 hours to allow for complete precipitation of the product.

-

The white solid precipitate is collected by vacuum filtration and washed thoroughly with distilled water.

-

The product is further purified by recrystallization from 95% ethanol.

-

The purified this compound is dried in a vacuum oven to a constant weight.

Reaction Mechanisms and Logical Workflow

The synthesis of this compound proceeds via the acetylation of the hydroxyl groups of lactose. The reaction mechanism and experimental workflow can be visualized using the following diagrams.

General Reaction Pathway

The overall transformation involves the replacement of the hydrogen atoms of the eight hydroxyl groups in lactose with acetyl groups.

References

An In-depth Technical Guide to the Anomeric Forms of Lactose Octaacetate and Their Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of the α and β anomeric forms of lactose octaacetate. This acetylated derivative of lactose serves as a crucial intermediate in various synthetic pathways in carbohydrate chemistry and is of significant interest to researchers in drug development and materials science. This document outlines detailed experimental protocols and presents key quantitative data in a structured format to facilitate comparison and application in a laboratory setting.

Introduction

This compound is the fully acetylated form of lactose, a disaccharide composed of β-D-galactose and D-glucose linked via a β(1→4) glycosidic bond. The acetylation of the eight hydroxyl groups of lactose results in a more stable, soluble (in organic solvents), and reactive intermediate for further chemical modifications. The anomeric center at the C1 position of the glucose residue can exist in either an α or β configuration, giving rise to two distinct diastereomers: α-lactose octaacetate and β-lactose octaacetate. The stereochemistry of this anomeric center significantly influences the molecule's physical properties and reactivity. Therefore, the ability to selectively synthesize and accurately characterize each anomer is of paramount importance for its application in chemical synthesis.

Synthesis of Anomeric Forms

The synthesis of this compound typically yields a mixture of anomers, with the β-anomer often being the thermodynamically more stable and, therefore, the major product under equilibrium conditions. However, specific protocols can be employed to favor the formation or isolation of one anomer over the other.

Synthesis of β-Lactose Octaacetate (Hudson and Johnson Method)

The classical method developed by Hudson and Johnson remains a reliable approach for the preparation of β-lactose octaacetate. This method involves the acetylation of lactose with acetic anhydride using sodium acetate as a catalyst. The β-anomer is then isolated and purified by fractional crystallization.

Experimental Protocol: Large-Scale Acetylation for β-Lactose Octaacetate [1]

-

Reaction Setup: In a 2-liter round-bottom flask equipped with a mechanical stirrer, combine 900 mL of acetic anhydride and 25 g of anhydrous sodium acetate.

-

Addition of Lactose: While stirring, gradually add 100 g of α-lactose monohydrate to the mixture. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction rate.

-

Reaction Monitoring: Continue stirring for approximately 45 minutes after the lactose addition is complete. Monitor the reaction progress by thin-layer chromatography (TLC) using a solvent system of 10:1 CH₂Cl₂:acetone. The reaction is complete when a single spot is observed.

-

Quenching: Pour the reaction mixture into a 4-liter beaker containing a mixture of 2700 mL of water and ice. Stir the mixture gently overnight at room temperature. A mechanical stirrer is recommended.

-

Isolation of Crude Product: Filter the precipitated solid and wash it with water. Dissolve the solid in 500 mL of dichloromethane (CH₂Cl₂).

-

Work-up: Wash the organic solution with aqueous sodium bicarbonate solution, then dry it over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to yield the crude product, which will be a mixture of anomers enriched in the β-form.

-

Crystallization: Dissolve the crude product in a minimal amount of CH₂Cl₂ (e.g., 110 mL) and add 10 volumes of methanol (e.g., 1100 mL). Stir the solution at room temperature to induce crystallization of the β-anomer.

-

Purification: Filter the crystals and recrystallize from a CH₂Cl₂-methanol solvent system to obtain pure β-lactose octaacetate.

Synthesis of Anomeric Mixtures (Microwave-Assisted Method)

Microwave-assisted synthesis offers a rapid and efficient alternative for the acetylation of lactose, typically yielding a mixture of α and β anomers. The ratio of the anomers can be influenced by the reaction conditions.

Experimental Protocol: Microwave-Assisted Synthesis of this compound [2][3]

-

Reagent Mixture: In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate, which acts as the catalyst.

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation (e.g., 700 W) for a short duration, typically ranging from 10 to 30 minutes.

-

Precipitation: After irradiation, pour the hot sample into 200 cm³ of distilled water with ice cubes. Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of the this compound.

-

Isolation and Purification: Filter the resulting white solid under vacuum and wash it with distilled water. The crude product can be further purified by recrystallization from 95% ethanol.

Isolation of α-Lactose Octaacetate

A specific, high-yield synthesis protocol for the pure α-anomer of this compound is not well-documented in the literature. However, the α-anomer can be isolated from the anomeric mixture obtained from the synthesis procedures described above using chromatographic techniques or by fractional crystallization from the mother liquor of the β-anomer crystallization.

Experimental Protocol: Chromatographic Separation of Anomers

-

Stationary Phase: Prepare a silica gel column.

-

Mobile Phase: Use a solvent system such as toluene-acetone (e.g., 3:1 v/v) to elute the compounds.

-

Elution: The α-anomer is typically the more mobile component on silica gel and will elute first.

-

Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure α-anomer.

-

Concentration: Evaporate the solvent from the combined fractions to obtain the purified α-lactose octaacetate.

Characterization of Anomeric Forms

The distinct stereochemistry of the α and β anomers of this compound leads to measurable differences in their physical and spectral properties. A combination of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, polarimetry, and X-ray crystallography, is used for their unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of the anomeric forms of this compound. The chemical shift of the anomeric proton (H-1 of the glucose unit) is particularly diagnostic.

Experimental Protocol: NMR Analysis of this compound Anomers

-

Sample Preparation: Dissolve approximately 20 mg of the this compound sample in about 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For quantitative analysis of anomeric ratios, ensure complete relaxation of the nuclei between scans by using a sufficient relaxation delay.

-

Spectral Analysis:

-

¹H NMR: The anomeric proton (H-1) of the α-anomer typically appears as a doublet at a lower chemical shift (around 6.25 ppm) compared to the β-anomer (around 5.66 ppm). The coupling constant (J-value) for the anomeric proton is also characteristic, with a smaller value for the α-anomer (around 3.5 Hz) and a larger value for the β-anomer (around 8.5 Hz), reflecting the axial-equatorial and axial-axial relationships, respectively.

-

¹³C NMR: The anomeric carbon (C-1) of the α-anomer resonates at a lower field (around 89.2 ppm) compared to the β-anomer (around 91.6 ppm).

-

Quantitative Analysis: The ratio of the α to β anomers in a mixture can be determined by integrating the respective anomeric proton signals in the ¹H NMR spectrum.

-

Polarimetry

The specific rotation of a chiral molecule is a fundamental physical property that can be used for its identification and to assess its purity. The α and β anomers of this compound exhibit different specific rotations.

Experimental Protocol: Polarimetric Measurement

-

Sample Preparation: Accurately weigh a known amount of the purified this compound anomer and dissolve it in a precise volume of a suitable solvent (e.g., chloroform) in a volumetric flask to prepare a solution of known concentration (e.g., c = 1.0 g/100 mL).

-

Measurement: Fill a polarimeter cell of a known path length (e.g., 1 dm) with the solution. Measure the optical rotation at a specific wavelength (typically the sodium D-line at 589 nm) and temperature (e.g., 20 °C).

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including the absolute configuration of the anomeric center. While the crystal structure of β-lactose octaacetate is well-established, obtaining suitable single crystals of the α-anomer for X-ray analysis has been more challenging.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the this compound anomer by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol or a mixture of dichloromethane and methanol).

-

Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The refined structure will provide precise bond lengths, bond angles, and the stereochemical configuration of the anomeric center.

Physicochemical Properties

The quantitative data for the α and β anomers of this compound are summarized in the tables below for easy comparison.

Table 1: Physical Properties of this compound Anomers

| Property | α-Lactose Octaacetate | β-Lactose Octaacetate |

| Melting Point (°C) | 75-78[1][4] | 94.0-97.5 |

| Specific Rotation ([α]D) | Not consistently reported for pure anomer | -4.14° (c=10, CHCl₃) |

Table 2: ¹H NMR Chemical Shifts (ppm) in CDCl₃

| Proton | α-Anomer | β-Anomer |

| H-1 (Glc) | ~6.25 (d, J ≈ 3.5 Hz) | ~5.66 (d, J ≈ 8.5 Hz) |

| Other Protons | 3.6-5.4 | 3.6-5.4 |

| Acetyl Protons | ~2.0-2.2 | ~2.0-2.2 |

Table 3: ¹³C NMR Chemical Shifts (ppm) in CDCl₃

| Carbon | α-Anomer | β-Anomer |

| C-1 (Glc) | ~89.2 | ~91.6 |

| C-1 (Gal) | ~101.9 | ~102.0 |

| Other Carbons | 61-83 | 61-83 |

| Carbonyl Carbons | 168-171 | 168-171 |

| Acetyl Methyls | ~20-21 | ~20-21 |

Visualizations

The following diagrams illustrate the chemical structures of the anomeric forms of this compound and a general workflow for their synthesis and characterization.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Lactose Octaacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, comprehensive stability and degradation data for lactose octaacetate is limited in publicly available literature. This guide provides a detailed overview based on established principles of organic chemistry, data from the closely related compound sucrose octaacetate, and general guidelines for forced degradation studies. The information herein is intended to serve as a robust framework for initiating stability programs for this compound.

Introduction

This compound, the fully acetylated derivative of lactose, is a non-reducing disaccharide with applications in various fields, including its use as a bitter tastant and in chemical synthesis. Understanding its stability and degradation pathways is crucial for its application in pharmaceutical formulations, food science, and other areas where its chemical integrity over time is paramount. This technical guide summarizes the expected stability profile of this compound under various stress conditions and outlines the methodologies for its assessment.

Physicochemical Properties and Storage

This compound is a solid at room temperature. Recommended storage conditions are typically at 2-8°C to minimize potential degradation.

Forced Degradation Studies: A Framework

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods. According to the International Council for Harmonisation (ICH) guidelines, these studies should include exposure to a variety of stress conditions. A general approach to a forced degradation study for this compound is outlined below. The target degradation is typically 5-20% to ensure that the degradation products are detectable without completely degrading the parent molecule.

Experimental Protocols

The following are general protocols that can be adapted for forced degradation studies of this compound.

3.1.1. Hydrolytic Degradation (Acidic and Basic)

-

Objective: To assess the susceptibility of this compound to acid and base-catalyzed hydrolysis.

-

Protocol:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

For acidic hydrolysis, add a specific concentration of a strong acid (e.g., 0.1 M HCl) to the solution.

-

For basic hydrolysis, add a specific concentration of a strong base (e.g., 0.1 M NaOH) to the solution.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor at various time points (e.g., 2, 4, 8, 12, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

-

3.1.2. Oxidative Degradation

-

Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.

-

Protocol:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature or a slightly elevated temperature and monitor at various time points.

-

Analyze the samples by a stability-indicating HPLC method.

-

3.1.3. Thermal Degradation

-

Objective: To determine the stability of this compound at elevated temperatures.

-

Protocol:

-

Place solid this compound in a controlled temperature oven (e.g., 80°C, 100°C).

-

Expose the solid for a defined period.

-

Alternatively, prepare a solution of this compound and heat it.

-

At specified time intervals, dissolve the solid sample or dilute the solution and analyze by HPLC.

-

3.1.4. Photolytic Degradation

-

Objective: To assess the photostability of this compound.

-

Protocol:

-

Expose a solution of this compound in a photostransparent container to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Prepare a control sample wrapped in aluminum foil to protect it from light.

-

Place both the exposed and control samples in a photostability chamber.

-

Analyze both samples at appropriate time points by a stability-indicating HPLC method.

-

Stability Profile and Degradation Pathways

The primary degradation pathways for this compound are expected to be hydrolysis of the ester linkages and, under more forcing conditions, cleavage of the glycosidic bond.

Hydrolytic Degradation

4.1.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the glycosidic bond is susceptible to cleavage, leading to the formation of glucose and galactose, which would likely be in their acetylated forms initially and could further hydrolyze. The ester groups are also subject to hydrolysis, though typically at a slower rate than glycosidic bond cleavage under acidic conditions.

4.1.2. Base-Catalyzed Hydrolysis (Saponification)

In basic media, the ester groups are readily hydrolyzed (saponified) to yield acetate salts and partially deacetylated lactose intermediates, eventually leading to lactose and acetate. The glycosidic bond is generally more stable under basic conditions compared to acidic conditions.

Oxidative Degradation

Peracetylated sugars are generally stable to mild oxidation. However, under strong oxidative conditions, degradation could potentially occur, though specific pathways are not well-documented.

Thermal Degradation

At temperatures above its melting point, sucrose octaacetate has been shown to decompose[1]. A similar behavior is expected for this compound. The primary thermal degradation reaction for sucrose is the splitting of the glycosidic bond[2].

Photodegradation

While many sugar derivatives do not absorb significantly in the UV-visible region, photodegradation can still occur, potentially initiated by impurities or through complex photochemical reactions. Studies on acetylated lignocellulosic materials have shown that acetylation can decrease the extent of photodegradation[3].

Quantitative Data (Based on Sucrose Octaacetate as a Surrogate)

Due to the lack of specific kinetic data for this compound, the following table summarizes the stability of sucrose octaacetate, a structurally similar peracetylated disaccharide. This data can be used as a preliminary guide for designing stability studies for this compound.

| Stress Condition | pH | Temperature (°C) | Half-life (t₀.₅) / Shelf-life (t₉₀) | Reference |

| Hydrolysis | 4.00 | 25 | 25.3 days (shelf-life) | [4] |

| Hydrolysis | 5.20 | 25 | 114 days (shelf-life) | [4] |

| Hydrolysis | 6.00 | 25 | 27.4 days (shelf-life) | |

| Hydrolysis | 4.00 | 4 | 0.478 years (shelf-life) | |

| Hydrolysis | 5.20 | 4 | 5.26 years (shelf-life) | |

| Hydrolysis | 6.00 | 4 | 1.47 years (shelf-life) | |

| Hydrolysis in 10% Citric Acid | - | - | 35 hours (half-life) |

Note: The shelf-life (t₉₀) is the time at which 10% of the initial concentration has degraded.

Visualization of Pathways and Workflows

Proposed Degradation Pathways of this compound

References

Methodological & Application

Synthesis of Lactose Octaacetate: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of lactose octaacetate, a fully acetylated derivative of lactose. This compound serves as a valuable intermediate in synthetic carbohydrate chemistry and finds applications in various research and development sectors, including drug delivery and material science.[1] This protocol details two common methods for its synthesis: a conventional heating method and a microwave-assisted approach. The procedures outlined below are designed for researchers, scientists, and professionals in drug development, ensuring reproducibility and high yield. The note includes detailed experimental procedures, a summary of quantitative data, and a visual workflow diagram.

Introduction

This compound, also known as 4-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-1,2,3,6-tetra-O-acetyl-D-glucopyranose, is synthesized by the esterification of lactose with acetic anhydride.[2][3] The acetylation of the hydroxyl groups of lactose modifies its physical and chemical properties, rendering it a versatile building block for further chemical modifications. The synthesis can be achieved through various methods, including the use of different catalysts and heating techniques.[2][4] This protocol will focus on two reliable and commonly employed methods: a conventional heating method using acetic acid and sodium acetate, and a rapid, "green" microwave-assisted synthesis utilizing acetic anhydride and sodium acetate.

Materials and Reagents

-

D-(+)-Lactose monohydrate (or anhydrous D-lactose)

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Acetic acid (for conventional method)

-

Iodine (for an alternative method)

-

95% (v/v) Ethanol

-

Distilled water

-

Ice

-

All reagents should be of analytical grade and purchased from a reputable supplier.

Equipment

-

Round-bottom flasks

-

Reflux condenser

-

Heating mantle or oil bath

-

Microwave reactor (for microwave-assisted synthesis)

-

Magnetic stirrer and stir bars

-

Vacuum filtration apparatus (e.g., Büchner funnel)

-

Beakers

-

Crystallizing dish

-

Vacuum oven

-

Melting point apparatus

-

NMR spectrometer and FT-IR spectrometer for characterization

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Protocol 1: Conventional Heating Method

This method involves a two-stage reaction process.

Stage 1: Partial Acetylation

-

In a round-bottom flask, combine anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and anhydrous sodium acetate (0.36 g).

-

Heat the mixture to 100°C for 2 hours with continuous stirring.

-

Remove the excess acetic acid and water under vacuum. This will yield partially acetylated lactose.

Stage 2: Complete Acetylation

-